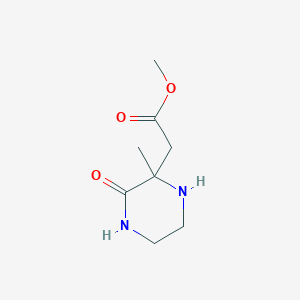
Methyl (2-methyl-3-oxopiperazin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-methyl-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl (2-methyl-3-oxopiperazin-2-yl)acetate, a compound with a molecular formula of C7H12N2O3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving anthranilates and 2-aminophenyl ketones. These methods allow for the generation of derivatives with potentially modified biological properties. The compound serves as an intermediate in the development of several bioactive molecules and pharmaceuticals.
Biological Activity
This compound exhibits a range of biological activities, notably:
- Anticancer Properties : Research indicates that this compound shows significant cytotoxic effects against various cancer cell lines, including colon cancer (HT-29) and lung cancer (A549). The mechanism of action may involve the modulation of cellular pathways that regulate proliferation and apoptosis.
- Antitubercular Activity : Derivatives synthesized from this compound have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, some derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity.
- Anti-inflammatory Effects : Related compounds have shown anti-inflammatory activity comparable to established drugs like diclofenac. For instance, one metabolite exhibited significant edema inhibition in animal models .
The biological effects of this compound are attributed to its interaction with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to receptors that modulate physiological responses, potentially leading to therapeutic effects.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-YL) acetate | Chlorinated phenyl groups | Anticancer properties |
| Diethyl (2-methyl-3-oxopiperazin-2-yl)phosphonate | Phosphonate group | Potential neuroprotective effects |
| Methyl (3-oxopiperazin-2-yl)acetate | Similar piperazine structure | Antimicrobial activity |
This table illustrates how the unique ketone functionality within the piperazine framework contributes to distinct biological profiles compared to other compounds.
Case Study 1: Anticancer Research
A study evaluated the cytotoxicity of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting potential as anticancer agents.
Case Study 2: Anti-Tubercular Activity
In another research effort, derivatives were synthesized and tested against Mycobacterium tuberculosis. The findings revealed that several compounds displayed promising anti-tubercular activity with low IC50 values, indicating their potential as therapeutic agents against tuberculosis.
Case Study 3: Anti-inflammatory Properties
Research on a related compound demonstrated its anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The compound showed comparable efficacy to diclofenac at certain doses, supporting its potential use in inflammatory conditions .
Propriétés
IUPAC Name |
methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(5-6(11)13-2)7(12)9-3-4-10-8/h10H,3-5H2,1-2H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMAVZLWTGPNJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551869 |
Source


|
| Record name | Methyl (2-methyl-3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534603-48-0 |
Source


|
| Record name | Methyl (2-methyl-3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














